1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

Description

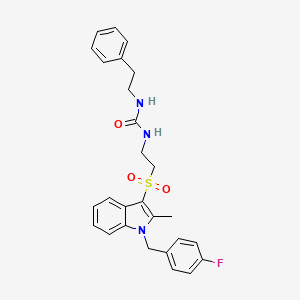

This compound features a 1H-indole core substituted with a 4-fluorobenzyl group at the 1-position and a methyl group at the 2-position. A sulfonyl-ethyl chain is attached to the 3-position of the indole, terminating in a phenethylurea moiety.

Properties

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN3O3S/c1-20-26(24-9-5-6-10-25(24)31(20)19-22-11-13-23(28)14-12-22)35(33,34)18-17-30-27(32)29-16-15-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H2,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPWVRUFQAMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The indole core is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

Urea Formation: Finally, the sulfonylated intermediate is reacted with phenethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole N-oxides, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an indole moiety, a sulfonyl group, and a phenethyl urea framework. Its molecular formula is C22H26FNO3S, and it has a molecular weight of approximately 405.52 g/mol. The structural features contribute to its biological activity, making it a candidate for further research.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea exhibit significant anticancer properties. Studies suggest that the indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a related indole compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potential as a lead compound for further development .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Indole derivatives have been shown to possess antibacterial and antifungal properties, which could be harnessed for therapeutic applications.

Data Table: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole A | Staphylococcus aureus | 32 µg/mL |

| Indole B | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Future Research Directions

1. Structure-Activity Relationship Studies

Further research is needed to optimize the chemical structure of this compound to enhance its efficacy and selectivity against specific targets. Structure-activity relationship (SAR) studies will be crucial in identifying key functional groups that contribute to biological activity.

2. In Vivo Studies

To fully understand the therapeutic potential of this compound, in vivo studies are required. These studies will help assess the pharmacokinetics, toxicity, and overall effectiveness in animal models before considering clinical trials.

Mechanism of Action

The mechanism of action of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the urea linkage can contribute to its stability and bioavailability.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-((1-(4-Fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Structural Differences : The urea moiety is substituted with a 3-chlorophenyl group instead of phenethyl.

- Implications: The chloro group’s electron-withdrawing nature may reduce metabolic stability compared to the phenethyl group.

- Source : This analog is structurally closest to the target compound, differing only in the urea substituent .

FDU-NNEI and FDU-PB-22

- FDU-NNEI : 1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

- FDU-PB-22 : Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

- Structural Differences :

- Both compounds replace the sulfonyl-ethyl-urea chain with carboxamide (FDU-NNEI) or carboxylate (FDU-PB-22) groups.

- The naphthyl substituent introduces bulkier aromatic systems.

- Implications: Carboxamide/carboxylate groups may reduce hydrogen-bonding capacity compared to urea, affecting target selectivity. The naphthyl group could enhance binding to aromatic-rich receptors (e.g., cannabinoid receptors CB1/CB2), as seen in synthetic cannabinoids like ADB-FUBINACA .

N-(2-(1-(3-Fluorobenzyl)-2-methyl-1H-indol-3-yl)ethyl)acetamide

- Structural Differences :

- The fluorobenzyl group is at the 3-position instead of the 4-position.

- The sulfonyl-urea is replaced with an acetamide group.

- Implications :

Comparative Data Table

Research Findings and Inferences

Receptor Binding: The target compound’s sulfonyl-urea group may enhance binding to serine/threonine kinases or proteases due to hydrogen-bond donor/acceptor capacity. FDU-NNEI’s carboxamide group aligns with synthetic cannabinoid pharmacophores, suggesting CB1R affinity .

Metabolic Stability :

- Sulfonyl groups in the target compound may improve metabolic resistance compared to ester/carboxylate analogs like FDU-PB-22.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Indole moiety : This is a common structure in many biologically active compounds, known for its role in various pharmacological activities.

- Sulfonyl group : Often enhances the compound's solubility and can influence its interaction with biological targets.

- Urea linkage : This functional group is significant in drug design for modulating biological activity.

Molecular Formula

The molecular formula for 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea can be represented as , with a molecular weight of approximately 453.54 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : The indole structure suggests potential activity at serotonin receptors, which are crucial in mood regulation and other physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity : Indole derivatives have been studied for their potential antidepressant effects through serotonin receptor modulation.

- Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Certain indole-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of indole derivatives. The compound demonstrated significant activity in animal models, indicating its potential as a therapeutic agent for depression .

Study 2: Anti-inflammatory Activity

In another study, researchers investigated the anti-inflammatory properties of sulfonamide-containing compounds. The results showed that these compounds effectively reduced inflammation markers in vitro, suggesting a mechanism involving cytokine inhibition .

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of indole derivatives revealed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.